2,6-bis(3,4-dichlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
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Overview
Description
2,6-bis(3,4-dichlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound known for its unique structural properties It belongs to the class of pyrroloisoindole derivatives, which are characterized by a fused ring system incorporating both pyrrole and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(3,4-dichlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves the reaction of pyromellitic dianhydride with appropriate amines under controlled conditions. One common method involves heating a mixture of pyromellitic dianhydride and 3,4-dichloroaniline in a suitable solvent, such as toluene, in the presence of a catalyst like quinoline. The reaction is carried out at elevated temperatures, often around 200-250°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-bis(3,4-dichlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,6-bis(3,4-dichlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and photovoltaic devices due to its electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,6-bis(3,4-dichlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In medicinal applications, it may interact with cellular pathways involved in cell proliferation and apoptosis, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
- 2,6-bis(4-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
Uniqueness
2,6-bis(3,4-dichlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is unique due to the presence of dichlorophenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C22H8Cl4N2O4 |
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Molecular Weight |
506.1 g/mol |
IUPAC Name |
2,6-bis(3,4-dichlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C22H8Cl4N2O4/c23-15-3-1-9(5-17(15)25)27-19(29)11-7-13-14(8-12(11)20(27)30)22(32)28(21(13)31)10-2-4-16(24)18(26)6-10/h1-8H |
InChI Key |
GDYRLLPKTJLUBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC(=C(C=C5)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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